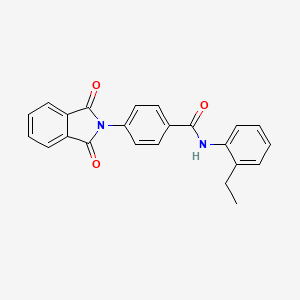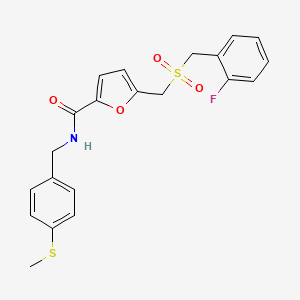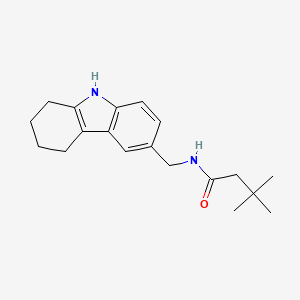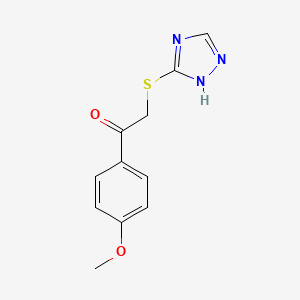
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, also known as Compound A, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, related to the class of chemicals that include 1,3-dioxoisoindol-2-yl derivatives, has been studied for its potential biological activities. One study focused on synthesizing derivatives of this compound, indicating their potential antibacterial and antifungal properties. These derivatives were evaluated for their effectiveness against various microbial strains, showing promising antibacterial activities. This suggests that such compounds could be further explored as potential antimicrobial agents (Patel & Dhameliya, 2010).
Crystal Structure and Spectroscopy
Another aspect of research on 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide involves the analysis of its crystal structure, spectroscopy, and scanning electron microscopy (SEM). This work provides detailed insights into the molecular and crystalline structure of the compound, which is crucial for understanding its chemical behavior and potential applications in material science. By employing techniques like IR spectroscopy, SEM, and X-ray diffraction, researchers have established a solid foundation for the compound's structural properties, enhancing its utility in various scientific domains (Bülbül et al., 2015).
Antitubercular Scaffold Development
Research into the development of antitubercular scaffolds has also featured compounds related to 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide. A study detailed the synthesis of novel derivatives with potential anti-tubercular activity, demonstrating significant efficacy against Mycobacterium tuberculosis. These findings highlight the potential of such compounds in the development of new treatments for tuberculosis, a global health concern. Moreover, the synthesized compounds were found to be non-cytotoxic against human cell lines, suggesting their safety for further drug development processes (Nimbalkar et al., 2018).
Antiepileptic Activity
The antiepileptic activity of phthalimide derivatives, closely related to 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide, was explored in another study. These compounds showed promising results in reducing seizure thresholds in animal models, indicating their potential as antiepileptic medications. Molecular docking studies supported these findings by suggesting strong interactions with the GABAA receptor, a key target in epilepsy treatment (Asadollahi et al., 2019).
Thermal Stability and Rubbing Resistance
In the field of materials science, derivatives of 4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide have been evaluated for their thermal stability and rubbing resistance, particularly in applications related to liquid crystal displays. A study demonstrated that incorporating imide groups into polyimide side chains significantly improves thermal stability and resistance to physical stress, without compromising other essential properties like solubility and transmittance. This research opens up new avenues for the use of these compounds in advanced electronic and optical devices (Xia et al., 2013).
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-2-15-7-3-6-10-20(15)24-21(26)16-11-13-17(14-12-16)25-22(27)18-8-4-5-9-19(18)23(25)28/h3-14H,2H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJARAZSORKMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindolin-2-yl)-N-(2-ethylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-fluoro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyrimidine](/img/structure/B2646384.png)

![(Z)-3-benzyl-5-((7-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2646386.png)
![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B2646388.png)
![2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2646389.png)




![N,N-dibenzyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B2646395.png)
![tert-butyl 4-hydroxy-4-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}piperidine-1-carboxylate](/img/structure/B2646396.png)
![8-{[(Furan-2-yl)methyl]amino}-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B2646397.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)pivalamide](/img/structure/B2646404.png)
